molecular formula C13H19NO4S B2490371 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide CAS No. 2319787-09-0

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2490371
CAS No.: 2319787-09-0
M. Wt: 285.36
InChI Key: PCWCUNDYMFLZIJ-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a thiopyran ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the thiopyran and furan intermediates. The key steps include:

    Formation of the thiopyran ring: This can be achieved through the reaction of a suitable diene with a sulfur-containing reagent under acidic conditions.

    Introduction of the hydroxyethoxy group: This step involves the reaction of the thiopyran intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.

    Coupling with the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the carboxamide group: The final step involves the reaction of the coupled intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide
  • N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide

Uniqueness

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c15-4-6-18-13(2-7-19-8-3-13)10-14-12(16)11-1-5-17-9-11/h1,5,9,15H,2-4,6-8,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCUNDYMFLZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=COC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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